Brevinin-1PLa -

Brevinin-1PLa

Catalog Number: EVT-246738
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brevinin-1PLa is a member of the brevinin family of antimicrobial peptides derived from the skin secretions of certain frog species, particularly the Rana pipiens. These peptides are known for their potent antimicrobial properties and play a crucial role in the innate immune response of amphibians. Brevinin-1PLa consists of 24 amino acid residues and features a characteristic disulfide bridge, which contributes to its structural stability and biological activity.

Source

Brevinin-1PLa is isolated from the skin secretions of frogs, specifically from populations of Rana pipiens found in various geographical locations. The peptide has been identified and characterized through a combination of techniques, including mass spectrometry and DNA sequencing, which confirm its amino acid sequence and structural integrity .

Classification

Brevinin-1PLa belongs to the class of antimicrobial peptides, which are small, positively charged peptides that exhibit broad-spectrum activity against bacteria, fungi, and some viruses. This classification highlights their potential as therapeutic agents in combating infections.

Synthesis Analysis

Methods

The synthesis of Brevinin-1PLa can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity. This technique involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid support.

Technical Details

The synthesis typically begins with the attachment of the first amino acid to a resin, followed by deprotection and coupling steps for subsequent amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve over 90% purity . Additionally, automated Edman degradation can be employed to confirm the sequence of the synthesized peptide.

Molecular Structure Analysis

Structure

Brevinin-1PLa's molecular structure consists of 24 amino acids with a specific arrangement that includes a disulfide bridge between residues 18 and 24. This structural feature is critical for its biological function and stability under physiological conditions.

Data

The theoretical monoisotopic molecular weight of Brevinin-1PLa is approximately 2575.4 Da. The peptide's sequence has been confirmed through various analytical techniques, including mass spectrometry .

Chemical Reactions Analysis

Reactions

Brevinin-1PLa exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism by which it exerts this activity typically involves disrupting microbial membranes, leading to cell lysis.

Technical Details

The interaction between Brevinin-1PLa and microbial membranes is characterized by electrostatic attraction due to its positive charge, which facilitates binding to negatively charged components of bacterial membranes. This interaction can lead to pore formation or complete membrane disruption, ultimately resulting in cell death .

Mechanism of Action

Process

The antimicrobial action of Brevinin-1PLa involves several steps:

  1. Membrane Binding: The peptide binds to the microbial membrane through electrostatic interactions.
  2. Membrane Disruption: It induces conformational changes that disrupt the lipid bilayer.
  3. Cell Lysis: The disruption leads to leakage of cellular contents and eventual cell death.

Data

Research indicates that Brevinin-1PLa can effectively inhibit growth in various bacterial strains, demonstrating its potential as an antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

Brevinin-1PLa is a hydrophilic peptide with a net positive charge at physiological pH. Its solubility in aqueous solutions makes it suitable for biological applications.

Chemical Properties

The peptide's stability is influenced by its disulfide bridge, which protects it from proteolytic degradation. Its amphipathic nature contributes to its ability to interact with lipid membranes.

Applications

Brevinin-1PLa has significant potential in scientific research and therapeutic applications:

  • Antimicrobial Agent: Due to its potent activity against bacteria and fungi, it can be explored as a template for developing new antibiotics.
  • Biotechnology: Its properties may be harnessed in biotechnological applications, such as developing antimicrobial coatings or preservatives.
  • Pharmaceutical Research: Investigations into its mechanism of action can provide insights into designing novel therapeutic strategies against resistant pathogens.
Phylogenetic Context and Evolutionary Origins of Brevinin-1PLa

Brevinin-1PLa is an antimicrobial peptide (AMP) belonging to the extensively studied Brevinin superfamily, predominantly isolated from ranid frogs (family Ranidae). This peptide exemplifies the intricate evolutionary pathways of amphibian host-defense molecules. Its discovery within Rana palustris (pickerel frog) secretions highlights its taxonomic specificity and functional significance within anuran innate immunity [3] [5].

Taxonomic Classification Within the Brevinin Superfamily

The Brevinin superfamily comprises two principal subfamilies:

  • Brevinin-1: Characterized by shorter sequences (typically ~24 amino acids), a conserved C-terminal "Rana box" (disulfide-bridged cyclic heptapeptide: Cys-(Xaa)~4~-Lys-Cys), and four invariant residues (Ala^9^, Cys^18^, Lys^23^, Cys^24^) across most species [2] [4] [7].
  • Brevinin-2: Features longer sequences (~33-34 residues), a similar but distinct Rana box, and invariant residues (Lys^7^, Cys^27^, Lys^28^, Cys^33^) [2] [4].

Brevinin-1PLa is firmly classified within the Brevinin-1 subfamily based on its:

  • Length and Structure: Exhibits the typical Brevinin-1 length and retains the canonical disulfide-bridged Rana box critical for structural stability and function.
  • Conserved Motifs: Possesses the characteristic invariant residues (Ala^9^, Cys^18^, Lys^23^, Cys^24^) defining Brevinin-1 peptides [3] [5] [6]. Its sequence (FFPNVASVPGQVLKKIFCAISKKC) aligns with the Brevinin-1 consensus, particularly within the N-terminal hydrophobic domain and the Rana box [3] [5].

Table 1: Key Structural Features Defining Brevinin-1PLa's Taxonomic Classification

FeatureBrevinin-1PLaBrevinin-1 ConsensusBrevinin-2 Consensus
Length (aa)~24~24~33-34
Rana BoxPresent (Cys^18^-...-Lys^23^-Cys^24^)Present (Cys^18^-(Xaa)~4~-Lys-Cys)Present (Similar structure)
Invariant ResiduesAla^9^, Cys^18^, Lys^23^, Cys^24^Ala^9^, Cys^18^, Lys^23^, Cys^24^Lys^7^, Cys^27^, Lys^28^, Cys^33^
Representative SequenceFFPNVASVPGQVLKKIFCAISKKCVariable N-terminus + Rana boxVariable N-terminus + Rana box

Genomic Diversification of Brevinin-1 Homologs Across Anuran Lineages

The Brevinin1.1 locus, encoding Brevinin-1PLa and its allelic variants, exhibits extraordinary genetic diversity, shaped significantly by balancing selection:

  • Allelic Lineages: Studies in Rana pipiens (northern leopard frog) and Rana palustris reveal multiple, highly divergent allelic lineages segregating at the Brevinin1.1 locus. Key alleles include those encoding Brevinin-1Pa, Brevinin-1Pb, Brevinin-1Pg, and Brevinin-1PLa [3] [5] [6].
  • Evidence for Balancing Selection: This allelic diversity is maintained non-neutrally, evidenced by:
  • A significantly higher ratio of non-synonymous (dN) to synonymous (dS) polymorphisms (dN/dS > 1), indicating positive selection on amino acid changes.
  • Significant Tajima's D values (positive), suggesting an excess of intermediate-frequency alleles incompatible with neutral evolution.
  • High haplotype diversity incongruent with the number of segregating sites [6].
  • Fluctuating Selection Model: The pattern is more consistent with fluctuating selection (e.g., spatiotemporally varying selection or trench warfare coevolution) than stable overdominance. Evidence includes:
  • Skewed and geographically divergent allele frequencies among populations (e.g., R. pipiens across North America).
  • Low levels of synonymous variation within allelic lineages.
  • Non-neutral Tajima's D within lineages (often negative, suggesting recent selective sweeps within lineages).
  • An inverse relationship between allelic lineage frequency and its internal polymorphism [6].
  • Contrast with Other Brevinin Loci: This pattern starkly contrasts with loci like Ranatuerin2 in R. pipiens, which shows evidence of a selective sweep fixing a single haplotype [6]. The Brevinin1.1 locus stands out for its maintenance of ancient, divergent alleles.
  • Functional Driver: The primary driver of this balancing selection is likely pathogen-mediated selection, favoring different peptide variants effective against distinct pathogen spectra (bacteria, fungi like Batrachochytrium dendrobatidis) or strains prevalent in different environments or at different times [3] [5] [6].

Table 2: Genomic Diversity and Selection Patterns at the Brevinin1.1 Locus

FeatureBrevinin1.1 Locus (e.g., encoding Brevinin-1PLa)Ranatuerin2 Locus in R. pipiensTypical Neutral Locus
Number Common Allelic LineagesMultiple (e.g., Pa, Pb, Pg, PLa)One (fixed by sweep)Variable
dN/dSSignificantly > 1Not Applicable (low variation)~1
Tajima's D (Overall)Significantly PositiveSignificantly Negative~0
Tajima's D (Within Lineages)Often NegativeNot Applicable~0
Synonymous DiversityLow within lineagesVery LowModerate
Allele Frequency DistributionDivergent among populations, skewedUniformMore uniform
Primary Evolutionary ForceBalancing/Fluctuating SelectionPositive Selection (Sweep)Genetic Drift/Mutation

Phylogenetic Relationships Among Odorrana and Hylarana-Derived Brevinin Peptides

Brevinin-1PLa's evolutionary story extends beyond its immediate Rana (Lithobates) genus, revealing deep connections across ranid frog genera:

  • Shared Lineage with Hylarana Peptides: Brevinin-1PLa shares significant sequence similarity with Brevinin peptides identified in frogs of the genus Hylarana (e.g., H. latouchii - Brevinin-1HL, H. guentheri - Brevinin-1GHa). This similarity, particularly within the conserved Rana box and flanking regions, supports a close phylogenetic relationship between Rana (Lithobates) and Hylarana [1].
  • Evidence for Trans-Specific Polymorphism: The persistence of highly similar Brevinin-1 alleles (like those encoding Brevinin-1GHd in Hoplobatrachus rugulosus and homologs in Hylarana/Rana) in closely related genera suggests trans-specific polymorphism. This occurs when allelic lineages are maintained by balancing selection and predate speciation events, passing from ancestral species into descendant species [1] [9]. The conserved presence of peptides like Brevinin-1GHd (FLGALFKVASKLVPAAICSISKKC) and its similarity to Brevinin-1PLa underscores shared evolutionary origins within the Ranidae family [1].
  • Sequence Homology as a Phylogenetic Marker: Comparative analysis of Brevinin-1 mature peptide sequences provides valuable data for reconstructing ranid frog phylogenies. Clustering of peptides like Brevinin-1Sc within the R. pipiens clade, while Brevinin-1Sa and -1Sb cluster with R. berlandieri, sometimes reveals relationships congruent with, or potentially refining, morphology-based phylogenies [4] [7]. The sequence of Brevinin-1PLa (FFPNVASVPGQVLKKIFCAISKKC) serves as a specific molecular marker within this complex.
  • Functional Conservation and Divergence: While sharing a common structural scaffold (N-terminal helix, Rana box), sequence variations in Brevinin-1 peptides across genera (e.g., differences in charge, hydrophobicity, specific residue substitutions within the mature peptide) likely reflect adaptations to distinct pathogenic challenges encountered in different ecological niches. For instance, Brevinin-1GHd exhibits significant LPS-neutralizing and anti-inflammatory activity [1], a trait whose distribution across the Brevinin-1PLa lineage warrants further investigation.

Table 3: Phylogenetic Relationships Inferred from Brevinin-1 Peptide Sequences

Brevinin-1 PeptideSource SpeciesGenus (Current)Key Sequence FeaturesInferred Relationship
Brevinin-1PLaRana palustrisLithobatesFFPNVASVPGQVLKKIFCAISKKC (Rana box: C^18^-...-K^23^-C^24^)Reference Sequence
Brevinin-1GHaHylarana guentheriHylarana (or Sylvirana)High similarity to Brevinin-1PLaClose relationship; shared ancestral allele likely
Brevinin-1HLHylarana latouchiiHylarana (or Sylvirana)High similarity to Brevinin-1PLaClose relationship; shared ancestral allele likely
Brevinin-1GHdHoplobatrachus rugulosusHoplobatrachusFLGALFKVASKLVPAAICSISKKC (Rana box)Similarity supports close relationship between Hoplobatrachus, Hylarana, and Lithobates
Brevinin-1PaRana pipiensLithobatesFLPIIAGVAAKVFPKIFCAISKKCDivergent allele within Lithobates; under balancing selection
Brevinin-1ScRana sphenocephalaLithobatesSpecific sequenceClusters phylogenetically with R. pipiens peptides
Brevinin-1Sa/SbRana sphenocephalaLithobatesSpecific sequencesCluster phylogenetically with R. berlandieri peptides

Properties

Product Name

Brevinin-1PLa

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